Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride
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Overview
Description
Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrazole and pyridine ring, makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridin-6-aminedihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides a concise route to the desired compound with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridin-6-aminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis of cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and proliferation.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine:
Pyrazolo[3,4-b]pyridine: Another related compound, known for its biomedical applications and structural similarity to purine bases.
Uniqueness: Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride stands out due to its specific biological activities and potential as a therapeutic agent. Its unique structure allows for diverse chemical modifications, making it a versatile scaffold for drug discovery.
Properties
Molecular Formula |
C7H9Cl2N3 |
---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-3-4-9-10(7)5-6;;/h1-5H,8H2;2*1H |
InChI Key |
XXPBTTLQJBGRMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CC=N2)N.Cl.Cl |
Origin of Product |
United States |
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